Cas no 1344280-04-1 (5-(2,5-dimethylphenyl)-1,2,4-oxadiazole-3-carboxylic acid)

5-(2,5-Dimethylphenyl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a carboxylic acid group and a 2,5-dimethylphenyl moiety. This structure imparts unique reactivity and potential applications in medicinal chemistry and material science. The oxadiazole ring system is known for its stability and versatility, while the carboxylic acid functionality allows for further derivatization. The dimethylphenyl group enhances lipophilicity, which may improve bioavailability in pharmaceutical contexts. This compound is suitable for use as an intermediate in synthesizing more complex molecules, particularly in drug discovery and agrochemical research. Its well-defined structure ensures reproducibility in synthetic applications.
5-(2,5-dimethylphenyl)-1,2,4-oxadiazole-3-carboxylic acid structure
1344280-04-1 structure
Product name:5-(2,5-dimethylphenyl)-1,2,4-oxadiazole-3-carboxylic acid
CAS No:1344280-04-1
MF:C11H10N2O3
MW:218.20870256424
CID:6039584
PubChem ID:63383143

5-(2,5-dimethylphenyl)-1,2,4-oxadiazole-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 5-(2,5-dimethylphenyl)-1,2,4-oxadiazole-3-carboxylic acid
    • 1,2,4-Oxadiazole-3-carboxylic acid, 5-(2,5-dimethylphenyl)-
    • AKOS012689377
    • 1344280-04-1
    • CS-0290926
    • EN300-1119720
    • Inchi: 1S/C11H10N2O3/c1-6-3-4-7(2)8(5-6)10-12-9(11(14)15)13-16-10/h3-5H,1-2H3,(H,14,15)
    • InChI Key: FYOQCUZKMPZDEY-UHFFFAOYSA-N
    • SMILES: O1C(C2=CC(C)=CC=C2C)=NC(C(O)=O)=N1

Computed Properties

  • Exact Mass: 218.06914219g/mol
  • Monoisotopic Mass: 218.06914219g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 272
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 76.2Ų

Experimental Properties

  • Density: 1.290±0.06 g/cm3(Predicted)
  • Boiling Point: 425.3±55.0 °C(Predicted)
  • pka: 2.75±0.10(Predicted)

5-(2,5-dimethylphenyl)-1,2,4-oxadiazole-3-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1119720-5.0g
5-(2,5-dimethylphenyl)-1,2,4-oxadiazole-3-carboxylic acid
1344280-04-1
5g
$2732.0 2023-06-09
Enamine
EN300-1119720-10.0g
5-(2,5-dimethylphenyl)-1,2,4-oxadiazole-3-carboxylic acid
1344280-04-1
10g
$4052.0 2023-06-09
Enamine
EN300-1119720-0.1g
5-(2,5-dimethylphenyl)-1,2,4-oxadiazole-3-carboxylic acid
1344280-04-1 95%
0.1g
$553.0 2023-10-27
Enamine
EN300-1119720-2.5g
5-(2,5-dimethylphenyl)-1,2,4-oxadiazole-3-carboxylic acid
1344280-04-1 95%
2.5g
$1230.0 2023-10-27
Enamine
EN300-1119720-5g
5-(2,5-dimethylphenyl)-1,2,4-oxadiazole-3-carboxylic acid
1344280-04-1 95%
5g
$1821.0 2023-10-27
Enamine
EN300-1119720-10g
5-(2,5-dimethylphenyl)-1,2,4-oxadiazole-3-carboxylic acid
1344280-04-1 95%
10g
$2701.0 2023-10-27
Enamine
EN300-1119720-0.25g
5-(2,5-dimethylphenyl)-1,2,4-oxadiazole-3-carboxylic acid
1344280-04-1 95%
0.25g
$579.0 2023-10-27
Enamine
EN300-1119720-0.5g
5-(2,5-dimethylphenyl)-1,2,4-oxadiazole-3-carboxylic acid
1344280-04-1 95%
0.5g
$603.0 2023-10-27
Enamine
EN300-1119720-1.0g
5-(2,5-dimethylphenyl)-1,2,4-oxadiazole-3-carboxylic acid
1344280-04-1
1g
$943.0 2023-06-09
Enamine
EN300-1119720-0.05g
5-(2,5-dimethylphenyl)-1,2,4-oxadiazole-3-carboxylic acid
1344280-04-1 95%
0.05g
$528.0 2023-10-27

5-(2,5-dimethylphenyl)-1,2,4-oxadiazole-3-carboxylic acid Related Literature

Additional information on 5-(2,5-dimethylphenyl)-1,2,4-oxadiazole-3-carboxylic acid

Introduction to 5-(2,5-dimethylphenyl)-1,2,4-oxadiazole-3-carboxylic acid (CAS No. 1344280-04-1)

5-(2,5-dimethylphenyl)-1,2,4-oxadiazole-3-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1344280-04-1, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the oxadiazole family, a class of molecules known for their broad spectrum of biological activities and potential applications in drug development. The structural features of 5-(2,5-dimethylphenyl)-1,2,4-oxadiazole-3-carboxylic acid, particularly the presence of a phenyl ring substituted with two methyl groups at the 2 and 5 positions, contribute to its unique chemical properties and biological interactions.

The oxadiazole core is a five-membered aromatic ring containing two oxygen and one nitrogen atom. This structural motif is highly versatile and has been extensively studied for its pharmacological properties. The carboxylic acid functionality at the 3-position of the oxadiazole ring further enhances the compound's reactivity and potential for further derivatization, making it a valuable scaffold for synthetic chemistry and drug design.

In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from oxadiazole derivatives. These compounds have shown promise in various pharmacological contexts, including antimicrobial, anti-inflammatory, antiviral, and anticancer applications. The specific substitution pattern in 5-(2,5-dimethylphenyl)-1,2,4-oxadiazole-3-carboxylic acid may confer unique biological activities that distinguish it from other members of the oxadiazole family.

One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex pharmaceutical molecules. The presence of both a phenyl ring and a carboxylic acid group provides multiple points of attachment for further functionalization. This flexibility allows chemists to design derivatives with tailored properties for specific therapeutic targets. For instance, modifications at the 2,5-dimethylphenyl moiety could alter binding affinities or metabolic stability, while the carboxylic acid group can be used to form esters or amides, expanding the compound's utility in drug development.

Recent studies have highlighted the importance of oxadiazole derivatives in addressing emerging challenges in medicine. For example, research has demonstrated that certain oxadiazole-based compounds exhibit inhibitory effects on enzymes involved in cancer cell proliferation. The structural motif's ability to interact with biological targets at a molecular level makes it an attractive candidate for further investigation. Additionally, the dimethyl substitution on the phenyl ring may influence electronic properties and solubility characteristics, which are critical factors in drug formulation and delivery.

The synthesis of 5-(2,5-dimethylphenyl)-1,2,4-oxadiazole-3-carboxylic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriate precursors followed by functional group transformations. Advances in synthetic methodologies have enabled more efficient production processes, making it feasible to explore derivatives on a larger scale.

From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the interactions between 5-(2,5-dimethylphenyl)-1,2,4-oxadiazole-3-carboxylic acid and its potential biological targets. These studies can predict binding affinities and identify key residues involved in molecular recognition. Such insights are invaluable for guiding medicinal chemistry efforts aimed at improving potency and selectivity.

The pharmaceutical industry has shown particular interest in developing small-molecule inhibitors based on oxadiazole scaffolds due to their favorable pharmacokinetic profiles. The carboxylic acid derivative serves as a promising starting point for creating drugs that can modulate protein-protein interactions or enzyme activity. By leveraging structure-activity relationship (SAR) studies, researchers can systematically explore modifications to enhance therapeutic efficacy while minimizing side effects.

In conclusion,5-(2,5-dimethylphenyl)-1,2,4-oxadiazole-3-carboxylic acid (CAS No. 1344280-04-1) represents a significant compound in pharmaceutical research with diverse applications. Its unique structural features and potential for functionalization make it an attractive scaffold for developing novel therapeutic agents. As research continues to uncover new biological activities and synthetic strategies,this compound is poised to play a crucial role in addressing unmet medical needs.

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